molecular formula C54H26 B577302 1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene CAS No. 191-54-8

1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene

Cat. No. B577302
CAS RN: 191-54-8
M. Wt: 674.802
InChI Key: RATDALXLRZZKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetra(peri-naphthylene)anthracene (TPNA) is a compound decorated with trii-sopropylsilylethynyl substituents . It is perfectly stable under ambient conditions in air and features intense and strongly bathochromically shifted UV/vis absorption and emission bands reaching to near-IR region beyond 900 nm .


Synthesis Analysis

A novel, benign synthetic strategy towards soluble TPNA has been established . The synthesis does not require the use of hazardous picric acid and the final aromatization proceeds under mild conditions .


Molecular Structure Analysis

The related 1.2,3.4,5.6,7.8-tetra(peri-naphthylene)anthracene (TPNA) with four cyclopentadiene rings fused to a common anthracene core remains largely unexplored . The original synthesis relies on a dimerization of .


Chemical Reactions Analysis

Cyclic voltammetry measurements revealed four facilitated reversible redox events comprising two oxidations and two reductions . These experimental findings were corroborated by theoretical studies to identify the TPNA platform a particularly useful candidate for the development of functional near-IR fluorophores upon appropriate functionalization .


Physical And Chemical Properties Analysis

The compound is perfectly stable under ambient conditions in air and features intense and strongly bathochromically shifted UV/vis absorption and emission bands reaching to near-IR region beyond 900 nm .

Scientific Research Applications

Near-IR Fluorophore Properties

1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene (TPNA) has been identified as a candidate for developing functional near-infrared (IR) fluorophores. A study by Frisch et al. (2022) developed a benign synthetic strategy for TPNA, showing its stability under ambient conditions and its potential in UV/vis absorption and emission bands reaching beyond 900 nm in the near-IR region (Frisch et al., 2022).

Oxidation with Hydrogen Peroxide

In the context of environmental chemistry, Estrada et al. (2011) explored the oxidation of polycyclic aromatic hydrocarbons like anthracene with hydrogen peroxide, which can be related to the reactivity studies of TPNA derivatives (Estrada et al., 2011).

Electronic Coupling in Mixed-Valence Systems

Lambert et al. (2005) investigated organic mixed-valence systems, including anthracene derivatives, to understand electronic interactions. This research is relevant to understanding the electronic properties of TPNA (Lambert et al., 2005).

Electronic Structure in Conjugated Polymers

The study of the electronic structure of conjugated polymers, such as those involving anthracene, by Birgerson et al. (2001), provides insights into the electronic properties of TPNA in polymeric contexts (Birgerson et al., 2001).

Cryptand for Capturing Polycyclic Aromatic Hydrocarbons

Research by Zhang et al. (2016) on cryptands for capturing polycyclic aromatic hydrocarbons, including anthracene, can offer perspectives on the potential of TPNA in host-guest chemistry and molecular recognition (Zhang et al., 2016).

Homogeneous Hydrogenation of Arenes

The homogeneous hydrogenation of aromatic compounds like anthracene, as studied by Borowski et al. (2001), might provide insights into the reactivity and potential catalytic applications of TPNA derivatives (Borowski et al., 2001).

Ultrasound in Carbohydrate Chemistry

Chew and Ferrier (1984) utilized ultrasound in the synthesis of hexahydro-anthracenes, which can be connected to the synthetic approaches of TPNA derivatives (Chew & Ferrier, 1984).

Synthesis of Octaaryl Naphthalenes and Anthracenes

The synthesis of octaaryl naphthalenes and anthracenes by Suzuki et al. (2017) can inform the synthetic routes and functionalization possibilities for TPNA (Suzuki et al., 2017).

Future Directions

The remarkable experimental findings of TPNA were corroborated by theoretical studies to identify the TPNA platform a particularly useful candidate for the development of functional near-IR fluorophores upon appropriate functionalization . This suggests that TPNA has potential for future applications in the field of near-IR fluorophores.

properties

IUPAC Name

pentadecacyclo[41.7.1.14,8.118,22.129,33.02,42.03,13.014,41.016,39.017,27.028,38.047,51.012,54.026,53.037,52]tetrapentaconta-1(50),2(42),3(13),4,6,8(54),9,11,14,16(39),17(27),18,20,22(53),23,25,28(38),29,31,33(52),34,36,40,43,45,47(51),48-heptacosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H26/c1-9-27-13-5-21-35-43(27)31(17-1)47-39-25-41-42(26-40(39)48-32-18-2-10-28-14-6-22-36(44(28)32)52(48)51(35)47)50-34-20-4-12-30-16-8-24-38(46(30)34)54(50)53-37-23-7-15-29-11-3-19-33(45(29)37)49(41)53/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATDALXLRZZKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C6=CC=CC7=C6C5=CC=C7)C8=CC9=C(C=C84)C1=C(C2=CC=CC3=C2C1=CC=C3)C1=C9C2=CC=CC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723795
Record name Acenaphtho[1,2-j]diacenaphtho[1',2':5,6;1'',2'':7,8]naphtho[2,3-l]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene

CAS RN

191-54-8
Record name Acenaphtho[1,2-j]diacenaphtho[1',2':5,6;1'',2'':7,8]naphtho[2,3-l]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.